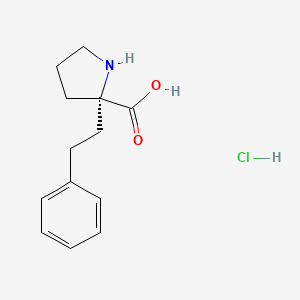

(R)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride

Overview

Description

“®-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride” is a complex organic compound. The “®” indicates that it is a chiral molecule with a specific absolute configuration . The “2-Phenethylpyrrolidine” part suggests the presence of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a phenethyl group attached to it. The “2-carboxylic acid” indicates the presence of a carboxylic acid functional group. The “hydrochloride” means it is a salt formed with hydrochloric acid .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in three-dimensional space. The “®” in the name suggests that the molecule has a specific three-dimensional configuration .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the carboxylic acid group could participate in acid-base reactions . The pyrrolidine ring might undergo reactions typical of cyclic amines .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a carboxylic acid group could influence its acidity, and the pyrrolidine ring could influence its solubility .

Scientific Research Applications

Enantioselective Biotransformations

The compound was involved in amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides, leading to high yields and excellent enantioselectivity. This biocatalytic process kinetically resolved racemic trans-pyrrolidine-2,5-carboxamide into distinct enantiomeric forms. The synthetic potential of this biotransformation was demonstrated by the scalable preparation of various enantiomerically pure compounds, highlighting its application in organic synthesis and the preparation of drug-like compounds (Chen et al., 2012).

Crystal Structural Analysis

The compound was also used in the synthesis of derivatives for structural studies, which were characterized by X-ray diffraction analysis. Crystal structures of the derivatives were reported, highlighting the importance of (R)-2-phenethylpyrrolidine-2-carboxylic acid hydrochloride in understanding molecular conformations and interactions in different environments (Nitek et al., 2020).

Medicinal Chemistry Applications

The α-aminophosphonate/phosphinate structural motif, which (R)-2-phenethylpyrrolidine-2-carboxylic acid hydrochloride is a part of, has shown remarkable potential in medicinal chemistry. These compounds, broadly defined as analogues of amino acids with the carboxylic group replaced by phosphonic acid or related groups, have been developed into a distinct branch of phosphorus chemistry due to their broad capability of influencing physiologic and pathologic processes. The paper discusses the chemistry and biology of this class of compounds, highlighting their applications ranging from agrochemistry to medicine, and their role in the inhibition of various enzymes (Mucha et al., 2011).

Safety And Hazards

properties

IUPAC Name |

(2R)-2-(2-phenylethyl)pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c15-12(16)13(8-4-10-14-13)9-7-11-5-2-1-3-6-11;/h1-3,5-6,14H,4,7-10H2,(H,15,16);1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZORNSLALKFTJI-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CCC2=CC=CC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](NC1)(CCC2=CC=CC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661592 | |

| Record name | 2-(2-Phenylethyl)-D-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride | |

CAS RN |

1217684-31-5 | |

| Record name | 2-(2-Phenylethyl)-D-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Difluoro(phenyl)methyl]pyridine](/img/structure/B1390697.png)

![N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine](/img/structure/B1390700.png)

![3-[5-Chloro-2-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390709.png)